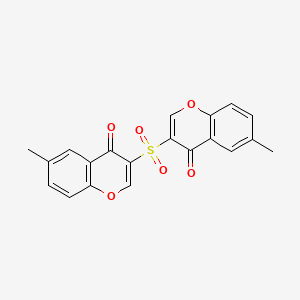
3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) is a complex organic compound belonging to the class of chromen-4-one derivatives. Chromen-4-one, also known as coumarin, is a significant structural entity in medicinal chemistry due to its diverse biological activities. The sulfonylbis group in this compound introduces unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) typically involves the reaction of 6-methyl-4H-chromen-4-one with a sulfonylating agent. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete sulfonylation.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to maintain consistent reaction parameters, thereby increasing yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products include sulfonic acids or sulfonates.
Reduction: The major products are the corresponding alcohols or thiols.
Substitution: The major products are sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chromen-4-one moiety can intercalate with DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Chromen-4-one: The parent compound, known for its anticoagulant properties.
6-Methyl-4H-chromen-4-one: A methylated derivative with enhanced biological activity.
3,3’-Dichlorobis(6-methyl-4H-chromen-4-one): A similar compound with chlorine substituents instead of sulfonyl groups.
Uniqueness
3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) is unique due to the presence of the sulfonylbis group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
90600-67-2 |
|---|---|
Molekularformel |
C20H14O6S |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
6-methyl-3-(6-methyl-4-oxochromen-3-yl)sulfonylchromen-4-one |
InChI |
InChI=1S/C20H14O6S/c1-11-3-5-15-13(7-11)19(21)17(9-25-15)27(23,24)18-10-26-16-6-4-12(2)8-14(16)20(18)22/h3-10H,1-2H3 |
InChI-Schlüssel |
KHSHAQUZHZKDHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)S(=O)(=O)C3=COC4=C(C3=O)C=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















